molecular formula C13H17BN2O4 B13976279 (1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid

(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid

Cat. No.: B13976279
M. Wt: 276.10 g/mol
InChI Key: ZTTRGYUXFFLTAS-UHFFFAOYSA-N
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Description

(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a benzimidazole core, which is a bicyclic structure containing both benzene and imidazole rings, and a boronic acid functional group, which is known for its versatility in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura cross-coupling reactions, which are known for their mild conditions and high efficiency . The reaction generally requires a palladium catalyst, a base, and a boronic acid or boronate ester as the coupling partner.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, which are valuable intermediates in pharmaceuticals and materials science .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-(tert-Butoxycarbonyl)-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid is unique due to its benzimidazole core, which provides additional stability and reactivity compared to other boronic acids. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high binding affinity and specificity .

Properties

Molecular Formula

C13H17BN2O4

Molecular Weight

276.10 g/mol

IUPAC Name

[2-methyl-3-[(2-methylpropan-2-yl)oxycarbonyl]benzimidazol-5-yl]boronic acid

InChI

InChI=1S/C13H17BN2O4/c1-8-15-10-6-5-9(14(18)19)7-11(10)16(8)12(17)20-13(2,3)4/h5-7,18-19H,1-4H3

InChI Key

ZTTRGYUXFFLTAS-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N=C(N2C(=O)OC(C)(C)C)C)(O)O

Origin of Product

United States

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